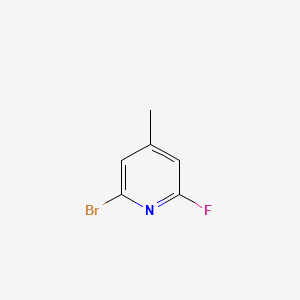

2-Bromo-6-fluoro-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDWWTCSJWQJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652051 | |

| Record name | 2-Bromo-6-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180608-37-1 | |

| Record name | 2-Bromo-6-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-4-methylpyridine

This technical guide provides a comprehensive overview of plausible synthetic pathways for 2-Bromo-6-fluoro-4-methylpyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document outlines two primary synthetic routes, complete with detailed experimental protocols, quantitative data based on analogous transformations, and process visualizations to aid researchers and drug development professionals in the successful synthesis of this target compound.

Introduction

2-Bromo-6-fluoro-4-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of orthogonal halogen atoms (bromine and fluorine) allows for selective functionalization through various cross-coupling reactions, making it a versatile building block for the synthesis of complex molecular architectures. This guide explores the most viable methods for its preparation, focusing on reaction efficiency, substrate availability, and procedural safety.

Proposed Synthetic Pathways

Two principal synthetic strategies are proposed for the synthesis of 2-Bromo-6-fluoro-4-methylpyridine:

-

Pathway A: Sandmeyer Reaction from a fluorinated amine precursor.

-

Pathway B: Nucleophilic Aromatic Substitution from a dibrominated precursor.

Pathway A: Sandmeyer Reaction

This well-established method involves the diazotization of an amino group on the pyridine ring, followed by its displacement with a bromide ion. The proposed starting material for this pathway is 2-Amino-6-fluoro-4-methylpyridine.

Pathway B: Nucleophilic Aromatic Substitution (Halogen Exchange)

This pathway utilizes a selective halogen exchange reaction, where one bromine atom of a dibrominated precursor is substituted by a fluorine atom. The proposed starting material is 2,6-Dibromo-4-methylpyridine, which is a known versatile intermediate.[1]

Quantitative Data

The following tables summarize the expected quantitative parameters for the key reactions in each pathway, based on analogous transformations reported in the literature.

Table 1: Quantitative Data for Pathway A (Sandmeyer Reaction)

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| 2-Amino-4-methylpyridine | HBr, Br₂, NaNO₂ | -20 to RT | 6 | 86 | [2] |

| 2-Amino-6-methylpyridine | HBr, Br₂, NaNO₂ | -10 to -5 | 3 | 95 | [3] |

| 4-Fluoro-5-methylpyridin-2-amine | NaNO₂, HBr, CuBr | 0 to 60 | 2-3 | Moderate | [4] |

Table 2: Quantitative Data for Pathway B (Halogen Exchange)

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| 2,6-Dibromopyridine | KF, 18-crown-6 | 190 | Distillation | Good | [5] |

Experimental Protocols

The following detailed protocols are adapted from established procedures for structurally similar compounds and should be optimized for the specific synthesis of 2-Bromo-6-fluoro-4-methylpyridine.

Protocol for Pathway A: Sandmeyer Reaction

This protocol is adapted from the synthesis of similar bromo-pyridines.[2][3][4]

Step 1: Diazotization of 2-Amino-6-fluoro-4-methylpyridine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2-Amino-6-fluoro-4-methylpyridine (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (3.0 eq) while maintaining the temperature below 10 °C.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The diazonium salt solution should be used immediately in the next step.

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% aqueous HBr.

-

Cool the CuBr solution in an ice bath.

-

Slowly add the freshly prepared cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.[4]

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 2-Bromo-6-fluoro-4-methylpyridine.

Protocol for Pathway B: Nucleophilic Aromatic Substitution

This protocol is based on the synthesis of 2-bromo-6-fluoropyridine from 2,6-dibromopyridine.[5]

-

In a distillation apparatus, combine 2,6-Dibromo-4-methylpyridine (1.0 eq), potassium fluoride (KF) (1.5 eq), and 18-crown-6 (0.2 eq).

-

Heat the mixture to 190 °C under vacuum (200 mbar).

-

The product, 2-Bromo-6-fluoro-4-methylpyridine, is distilled off as it is formed.

-

Further purification of the collected distillate may be achieved by redistillation or column chromatography if necessary.

Conclusion

The synthesis of 2-Bromo-6-fluoro-4-methylpyridine can be approached through two primary, viable pathways. The Sandmeyer reaction (Pathway A) is a classic and reliable method, though it involves the handling of potentially unstable diazonium salts. The nucleophilic aromatic substitution (Pathway B) offers a more direct route, provided the starting dibrominated pyridine is accessible. The choice of pathway will depend on the availability of starting materials, scalability requirements, and the specific capabilities of the laboratory. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate. Optimization of reaction conditions may be necessary to achieve desired yields and purity. Standard laboratory safety precautions should be strictly adhered to when performing these chemical transformations.

References

An In-depth Technical Guide to 2-Bromo-6-fluoro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoro-4-methylpyridine is a halogenated pyridine derivative that serves as a crucial building block in various fields of chemical synthesis.[1][2] Its structural features, particularly the presence of bromine and fluorine atoms on the pyridine ring, make it a versatile intermediate for creating more complex molecules. This compound is primarily utilized as a raw material and intermediate in the organic synthesis of agrochemicals, pharmaceuticals, and dyestuffs.[1][2] The strategic placement of its functional groups allows for selective reactivity, making it a valuable component in the development of novel compounds.

Physicochemical Properties

The fundamental physicochemical properties of 2-Bromo-6-fluoro-4-methylpyridine are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 180608-37-1 | [1] |

| Molecular Formula | C₆H₅BrFN | [3] |

| Molecular Weight | 190.01 g/mol | [3][4] |

| Appearance | Not explicitly stated, likely a solid or liquid | - |

| Solubility | Slightly soluble in water | [1] |

| Storage | Store in a cool, dry, well-ventilated place away from oxidizing agents | [1] |

Spectroscopic Data

Predicted ¹H NMR Data (in CDCl₃)

-

Aromatic protons will appear as distinct signals in the downfield region.

-

The methyl group protons will appear as a singlet in the upfield region.

-

Coupling between the fluorine atom and adjacent protons is expected, leading to doublet or multiplet signals.

Predicted ¹³C NMR Data (in CDCl₃)

-

Carbons directly bonded to or near the fluorine and bromine atoms will show characteristic shifts and coupling constants (JC-F).[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2-Bromo-6-fluoro-4-methylpyridine are not widely published. However, the following protocols for analogous compounds can be adapted and optimized by skilled researchers.

Synthesis via Sandmeyer-Type Reaction (Adapted Protocol)

A common method for synthesizing bromopyridines from their amino precursors is the Sandmeyer reaction.[5][6] The following is an adapted protocol for the potential synthesis of 2-Bromo-6-fluoro-4-methylpyridine from 2-Amino-6-fluoro-4-methylpyridine.

Step 1: Diazotization

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-Amino-6-fluoro-4-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).[5]

-

Cool the mixture to 0-5 °C using an ice-salt bath.[5]

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in deionized water dropwise, ensuring the temperature remains below 5 °C.[5]

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.[5]

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% aqueous HBr and cool it in an ice bath.[5]

-

Slowly add the freshly prepared cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[5]

-

Heat the mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.[5]

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate.[5]

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a brine wash.[5]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-Bromo-6-fluoro-4-methylpyridine.[5]

Spectroscopic Analysis Protocol

The following is a general workflow for the spectroscopic analysis of the synthesized compound.[4]

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Reactivity and Applications

The bromine atom at the 2-position of the pyridine ring makes 2-Bromo-6-fluoro-4-methylpyridine an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures.

Common reactions include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines to create substituted aminopyridines.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Microwave-assisted synthesis can significantly accelerate these reactions, often reducing reaction times from hours to minutes and improving product yields.

Caption: Key Cross-Coupling Reactions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-6-fluoro-4-methylpyridine is not widely available, general safety precautions for halogenated pyridines should be followed. These compounds are often irritants and can be harmful if inhaled, swallowed, or absorbed through the skin.[7][8][9]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.[1][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

References

- 1. 2-Bromo-6-fluoro-4-methylpyridine, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. 2-Bromo-6-fluoro-4-methylpyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-6-fluoro-4-methylpyridine (CAS 180608-37-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluoro-4-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, particularly the presence of reactive bromo and fluoro substituents on the pyridine ring, make it a versatile building block for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and reactivity of 2-Bromo-6-fluoro-4-methylpyridine, with a focus on its application in drug discovery and development. Detailed experimental protocols for its synthesis and key transformations are provided, alongside visualizations of reaction pathways and workflows.

Physicochemical Properties

Comprehensive experimental data for the physicochemical properties of 2-Bromo-6-fluoro-4-methylpyridine is not widely available in published literature. The following table summarizes the available information, with some data for similar compounds provided for reference.

| Property | Value | Source |

| CAS Number | 180608-37-1 | N/A |

| Molecular Formula | C₆H₅BrFN | N/A |

| Molecular Weight | 190.01 g/mol | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Slightly soluble in water. | [1] |

| Appearance | Colorless to Yellow Liquid/Oil (predicted) | N/A |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group. The protons on the pyridine ring will likely appear as singlets or narrow doublets due to coupling with the fluorine atom.

-

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to bromine and fluorine will exhibit characteristic chemical shifts, and the carbons in proximity to the fluorine atom will show C-F coupling.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Br and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.01 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately a 1:1 ratio for M and M+2 peaks).

Synthesis

A plausible synthetic route to 2-Bromo-6-fluoro-4-methylpyridine is via the diazotization of a corresponding aminopyridine followed by a Sandmeyer-type reaction. While a specific protocol for this exact molecule is not detailed in the literature, the following is a generalized procedure adapted from the synthesis of similar compounds.[2]

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-Bromo-6-fluoro-4-methylpyridine.

Experimental Protocol: Synthesis of 2-Bromo-6-fluoro-4-methylpyridine (Generalized)

Materials:

-

2-Amino-6-fluoro-4-methylpyridine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 2-Amino-6-fluoro-4-methylpyridine (1.0 eq).

-

Cool the flask to 0-5 °C in an ice-salt bath.

-

Slowly add a 48% aqueous solution of hydrobromic acid (3.0 eq) while maintaining the temperature below 10 °C.[2]

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.[2]

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[2]

-

-

Sandmeyer Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous HBr.[2]

-

Cool the CuBr solution in an ice bath.

-

Slowly add the freshly prepared cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution should be observed.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).[2]

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2-Bromo-6-fluoro-4-methylpyridine.[2]

-

Reactivity and Applications

2-Bromo-6-fluoro-4-methylpyridine is a valuable intermediate in organic synthesis, primarily due to the reactivity of the bromine atom, which can be readily displaced or participate in cross-coupling reactions. The fluorine atom and the pyridine nitrogen influence the reactivity of the molecule. It is an important raw material and intermediate used in the agrochemical, pharmaceutical, and dyestuff fields.[1][3]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a versatile handle for the formation of C-C, C-N, and C-O bonds through various palladium-catalyzed cross-coupling reactions.

This reaction is used to form C-C bonds by coupling the bromopyridine with a boronic acid or ester.

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling (Generalized) [4]

Materials:

-

2-Bromo-6-fluoro-4-methylpyridine (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry Schlenk flask, combine 2-Bromo-6-fluoro-4-methylpyridine, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

This reaction is used for the formation of C-N bonds by coupling the bromopyridine with a primary or secondary amine.

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination (Generalized) [5]

Materials:

-

2-Bromo-6-fluoro-4-methylpyridine (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, 1.5-10 mol%)

-

Base (e.g., NaOtBu, 1.4-2.0 equiv)

-

Anhydrous solvent (e.g., Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Pre-formation: In an oven-dried Schlenk tube, add the palladium precursor, ligand, and base. Evacuate and backfill with an inert gas. Add the anhydrous solvent and stir at room temperature.

-

Reactant Addition: Add 2-Bromo-6-fluoro-4-methylpyridine and the amine to the catalyst mixture.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Safety and Handling

2-Bromo-6-fluoro-4-methylpyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It should be stored in a cool, dry place away from oxidizing agents.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-6-fluoro-4-methylpyridine is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. While detailed experimental data for this specific compound is limited, its reactivity can be predicted based on its structural similarity to other halogenated pyridines. The synthetic and reaction protocols provided in this guide, adapted from analogous systems, offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further research into the specific properties and reactivity of 2-Bromo-6-fluoro-4-methylpyridine would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-fluoro-4-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-Bromo-6-fluoro-4-methylpyridine (CAS No: 180608-37-1), a key halogenated pyridine derivative for synthetic chemistry. Due to its importance as a versatile building block in the development of pharmaceuticals and agrochemicals, a thorough understanding of its chemical behavior is essential.[1] This document details the compound's dual reactivity, characterized by palladium-catalyzed cross-coupling reactions at the C2-bromo position and nucleophilic aromatic substitution (SNAr) at the C6-fluoro position. The guide consolidates predicted spectroscopic data, detailed experimental protocols for key transformations, and quantitative data in structured tables. Logical and mechanistic pathways are illustrated using diagrams to provide a practical and theoretical framework for researchers.

Introduction and Physicochemical Properties

2-Bromo-6-fluoro-4-methylpyridine is a substituted picoline that serves as a valuable intermediate in organic synthesis.[1] Its structure features two distinct halogen atoms at positions activated by the ring nitrogen, offering orthogonal reactivity that can be exploited for the sequential introduction of different functionalities. The C2-bromine atom is primarily susceptible to oxidative addition by transition metal catalysts, making it the preferred site for cross-coupling reactions. Conversely, the C6-fluorine atom is a superior leaving group for nucleophilic aromatic substitution (SNAr), a reaction accelerated by the electron-deficient nature of the pyridine ring. The 4-methyl group exerts a minor electron-donating effect, subtly influencing the overall reactivity of the ring.

Table 1: Physical and Chemical Properties of 2-Bromo-6-fluoro-4-methylpyridine

| Property | Value | Reference |

| CAS Number | 180608-37-1 | [1] |

| Molecular Formula | C₆H₅BrFN | [1] |

| Molecular Weight | 190.02 g/mol | |

| Appearance | Colorless to Yellow Liquid | [1] |

| Solubility | Slightly soluble in water. | [1] |

| Storage | Store in a cool, dry place in a tightly closed container away from oxidizing agents. | [1] |

Predicted Spectroscopic Profile

While experimental spectra for 2-Bromo-6-fluoro-4-methylpyridine are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like 2-bromo-6-fluoropyridine and other substituted pyridines.[2][3]

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H-F) ≈ 7-9, J(H-H) ≈ 1-2 |

| H-3 | ~6.9 - 7.1 | Doublet of doublets (dd) | J(H-F) ≈ 2-3, J(H-H) ≈ 1-2 |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Key Couplings |

| C-6 | ~163 (d) | ¹J(C-F) ≈ 240-250 Hz |

| C-2 | ~142 (d) | ³J(C-F) ≈ 15-20 Hz |

| C-4 | ~150 (d) | ³J(C-F) ≈ 5-10 Hz |

| C-5 | ~120 (d) | ²J(C-F) ≈ 20-25 Hz |

| C-3 | ~115 (d) | ⁴J(C-F) ≈ 3-5 Hz |

| -CH₃ | ~20-22 |

Table 4: Predicted Key FT-IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C=C, C=N stretch | 1600-1450 | Aromatic ring vibrations |

| C-F stretch | 1250-1200 | Strong absorption |

| C-Br stretch | 700-600 | Halogen stretch |

| C-H stretch (Aromatic) | 3100-3000 | |

| C-H stretch (Aliphatic) | 2980-2850 | Methyl group |

Reactivity Profile: Cross-Coupling Reactions at C2

The carbon-bromine bond at the C2 position is the primary site for transition-metal-catalyzed cross-coupling reactions. The C-Br bond is significantly weaker than the C-F bond, allowing for selective oxidative addition of palladium(0) catalysts. This enables a wide range of C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent. For substituted 2-bromopyridines, the choice of a bulky, electron-rich phosphine ligand is often crucial to prevent catalyst inhibition by the pyridine nitrogen.[4]

Table 5: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst / Ligand | Base | Solvent System | Temperature (°C) | Coupling Partner | Expected Yield |

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 80 - 120 | Arylboronic acid | Good to Excellent |

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene / H₂O | 90 - 110 | Heteroarylboronic acid | Good |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 - 120 | Alkylboronic acid | Good to Excellent |

-

Reaction Setup: In an oven-dried Schlenk flask, combine 2-Bromo-6-fluoro-4-methylpyridine (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 2-5 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe to achieve a concentration of ~0.1-0.2 M.

-

Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-6-fluoro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoro-4-methylpyridine is a substituted pyridine derivative with the chemical formula C₆H₅BrFN.[1] It serves as a crucial intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals.[1] Understanding its molecular structure and conformational preferences is essential for predicting its reactivity, designing synthetic routes, and for its application in medicinal chemistry. This technical guide provides a comprehensive overview of the molecular structure, conformation, and spectroscopic properties of 2-Bromo-6-fluoro-4-methylpyridine, based on established chemical principles and data from analogous compounds.

Molecular Structure

The molecular structure of 2-Bromo-6-fluoro-4-methylpyridine is characterized by a central pyridine ring, which is a six-membered aromatic heterocycle containing a nitrogen atom. This ring is substituted with a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 4-position. The pyridine ring is expected to be planar due to its aromatic nature. The substituents will influence the electron distribution and geometry of the ring.

A diagram of the chemical structure is provided below:

Predicted Physicochemical Properties

| Property | Value |

| CAS Number | 180608-37-1 |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| Appearance | Colorless to Yellow Liquid[1] |

| Solubility | Slightly soluble in water[1] |

Conformation

Due to the planarity of the pyridine ring, the primary conformational flexibility in 2-Bromo-6-fluoro-4-methylpyridine arises from the rotation of the methyl group. The barrier to rotation for a methyl group on an aromatic ring is generally low. The presence of adjacent substituents can influence the preferred orientation of the methyl hydrogens. However, significant conformational isomers are not expected for this molecule under normal conditions. The molecule is largely planar, with the exception of the hydrogens of the methyl group.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two signals for the aromatic protons and one signal for the methyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.0-7.3 | Singlet or narrow doublet | H-3, H-5 |

| ~2.3-2.5 | Singlet | -CH₃ |

Note: The chemical shifts are approximate. The aromatic protons may show coupling to the fluorine atom, resulting in small doublet or triplet multiplicities.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to display six distinct signals. The carbons attached to the electronegative bromine and fluorine atoms (C-2 and C-6) are expected to be significantly influenced, as is the carbon bearing the methyl group (C-4).

| Chemical Shift (δ, ppm) | Assignment |

| ~155-165 (d, J ≈ 240-260 Hz) | C-6 (C-F) |

| ~140-150 | C-2 (C-Br) |

| ~145-155 | C-4 (C-CH₃) |

| ~110-120 | C-3, C-5 |

| ~20-25 | -CH₃ |

Note: The chemical shifts are approximate. Carbons in proximity to the fluorine atom are expected to show coupling, resulting in doublets with characteristic coupling constants (J).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the substituted pyridine ring and the methyl group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 |

| C=N and C=C stretch (pyridine ring) | 1550 - 1610 |

| C-H bend (aliphatic, -CH₃) | 1440 - 1470 |

| C-F stretch | 1200 - 1300 |

| C-Br stretch | 500 - 650 |

Mass Spectrometry (MS) (Predicted)

The mass spectrum, obtained via Electron Ionization (EI), will be characterized by the molecular ion peak and various fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.

| Ion | Predicted m/z | Description |

| [M]⁺ | 189 | Molecular ion containing the ⁷⁹Br isotope |

| [M+2]⁺ | 191 | Molecular ion containing the ⁸¹Br isotope |

| [M-CH₃]⁺ | 174/176 | Loss of a methyl group |

| [M-Br]⁺ | 110 | Loss of a bromine atom |

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-6-fluoro-4-methylpyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Instrumentation: An FT-IR spectrometer.

Procedure (for a liquid sample):

-

Background Spectrum: Ensure the sample chamber of the FT-IR spectrometer is empty and acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Preparation: Place a drop of the liquid 2-Bromo-6-fluoro-4-methylpyridine between two clean, dry salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Place the salt plate assembly into the sample holder in the FT-IR spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of 2-Bromo-6-fluoro-4-methylpyridine in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the sample. A typical oven program would start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C.

-

-

MS Analysis:

-

As the compound elutes from the GC column, it enters the MS ion source.

-

In the ion source, the molecules are bombarded with electrons (typically at 70 eV) to cause ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

-

Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to 2-Bromo-6-fluoro-4-methylpyridine and extract the mass spectrum for that peak.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural analysis of 2-Bromo-6-fluoro-4-methylpyridine.

References

solubility of 2-Bromo-6-fluoro-4-methylpyridine in organic solvents

An In-depth Technical Guide on the Solubility of 2-Bromo-6-fluoro-4-methylpyridine in Organic Solvents

Disclaimer: Publicly available, specific quantitative data on the solubility of 2-Bromo-6-fluoro-4-methylpyridine is limited. The following guide provides a framework and generalized methodologies that researchers can employ to determine and understand the solubility of this compound. The numerical data presented herein is illustrative and intended to serve as a template for organizing experimental results.

Introduction

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter in drug development and manufacturing. It influences a wide range of processes, including reaction kinetics, purification, crystallization, and formulation. 2-Bromo-6-fluoro-4-methylpyridine is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility characteristics in different organic solvents is essential for optimizing process efficiency, ensuring product purity, and developing robust manufacturing protocols.

This guide outlines standard methodologies for determining the solubility of 2-Bromo-6-fluoro-4-methylpyridine, provides a template for data presentation, and discusses key factors that influence its solubility.

Factors Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The interplay of several physicochemical properties of both the solute (2-Bromo-6-fluoro-4-methylpyridine) and the solvent determines the extent of solubility. Key factors include:

-

Polarity: The polarity of the solvent relative to the solute is a primary determinant of solubility.

-

Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds can significantly enhance solubility.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

-

Molecular Size and Shape: The size and shape of the solute molecule can affect its ability to interact with solvent molecules.

Illustrative Solubility Data

The following table provides a template for presenting experimentally determined solubility data for 2-Bromo-6-fluoro-4-methylpyridine in a selection of common organic solvents at a specified temperature.

| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) - Illustrative |

| Methanol | 32.7 | 25 | 25.8 |

| Ethanol | 24.5 | 25 | 18.2 |

| Acetone | 20.7 | 25 | 35.1 |

| Dichloromethane | 8.93 | 25 | 42.5 |

| Ethyl Acetate | 6.02 | 25 | 31.7 |

| Toluene | 2.38 | 25 | 15.3 |

| Hexane | 1.88 | 25 | 1.2 |

Experimental Protocol: Isothermal Gravimetric Method

This section details a standard gravimetric method for determining the solubility of 2-Bromo-6-fluoro-4-methylpyridine in an organic solvent at a constant temperature.

4.1. Materials and Equipment

-

2-Bromo-6-fluoro-4-methylpyridine (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Isothermal shaker or magnetic stirrer with temperature control

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Drying oven

4.2. Procedure

-

Sample Preparation: Add an excess amount of 2-Bromo-6-fluoro-4-methylpyridine to a pre-weighed vial.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an isothermal shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Mass Determination: Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of supernatant extracted) * 100

4.3. Experimental Workflow Diagram

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationships in Solubility

The solubility of a compound like 2-Bromo-6-fluoro-4-methylpyridine is influenced by a hierarchy of factors, from fundamental molecular properties to external experimental conditions.

Caption: Factors Influencing Compound Solubility.

An In-depth Technical Guide on the Safe Handling of 2-Bromo-6-fluoro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

While specific hazard classifications for 2-Bromo-6-fluoro-4-methylpyridine are not available, data from analogous compounds such as 2-Bromo-6-fluoropyridine and 2-Bromo-6-methylpyridine suggest that this compound should be treated as hazardous.[2][3] The primary hazards are presumed to be acute toxicity if swallowed, in contact with skin, or inhaled, as well as the potential for serious skin and eye irritation.[2][4]

GHS Hazard Classifications for Structurally Similar Compounds:

| Compound | Hazard Classifications | Signal Word | Hazard Statements |

| 2-Bromo-6-fluoropyridine | Acute Toxicity, Oral (Category 3/4)[4] Acute Toxicity, Dermal (Category 3/4)[4] Skin Irritation (Category 2)[4] Serious Eye Irritation (Category 2A)[4] | Danger[4] | H301/H302: Toxic/Harmful if swallowed[4] H311/H312: Toxic/Harmful in contact with skin[4] H315: Causes skin irritation[4] H319: Causes serious eye irritation[4] |

| 2-Bromo-6-methylpyridine | Skin Irritation (Category 2)[3] Eye Irritation (Category 2)[3] Specific target organ toxicity — single exposure (Category 3), Respiratory system[3] | Warning[3] | H315: Causes skin irritation[3] H319: Causes serious eye irritation[3] H335: May cause respiratory irritation[3] |

| 2-Bromopyridine | Acute Toxicity, Oral (Category 4)[5] Acute Toxicity, Dermal (Category 4)[5] Acute Inhalation Toxicity - Vapors (Category 4)[5] Skin Corrosion/Irritation (Category 2)[5] Serious Eye Damage/Eye Irritation (Category 2)[5] Specific target organ toxicity (single exposure) (Category 3)[5] | Warning[6] | Harmful if swallowed, in contact with skin or if inhaled.[6] Causes skin irritation.[6] Causes serious eye irritation.[6] May cause respiratory irritation.[6] |

Physical and Chemical Properties

Quantitative data for 2-Bromo-6-fluoro-4-methylpyridine is limited. The following table includes data for the compound and its close relatives.

| Property | 2-Bromo-6-fluoro-4-methylpyridine | 2-Bromo-6-fluoropyridine | 2-Bromo-6-methylpyridine |

| Molecular Formula | C₆H₅BrFN[1] | C₅H₃BrFN[7] | C₆H₆BrN |

| Molecular Weight | 190.02 g/mol [1] | 175.99 g/mol [7] | 172.03 g/mol |

| Physical State | Liquid[1] | Liquid[7] | - |

| Solubility | Slightly soluble in water[8] | - | - |

| Flash Point | - | 88 °C (190.4 °F)[7] | 97 °C (206.6 °F) - closed cup[3] |

| CAS Number | 1211526-18-9[1] | 144100-07-2[7] | 5315-25-3[3] |

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard.[2] | To protect against splashes and vapors that can cause serious eye irritation.[2] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene rubber) inspected prior to use.[2][9] | To prevent skin contact, which may be harmful.[2] |

| Body Protection | A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[2] | To protect against accidental skin contact and contamination of personal clothing.[2] |

| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2] | To prevent inhalation of harmful dust, vapors, or mists.[2] |

Safe Handling Protocols

-

Ventilation: Always handle pyridine and its derivatives in a well-ventilated area, preferably inside a certified chemical fume hood.[9][10]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[11][12] Use non-sparking tools.[13]

-

Personal Hygiene: Do not eat, drink, or smoke in the work area.[2] Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

-

Container Management: Keep the container tightly closed when not in use.[2] Earth and secure metal containers when dispensing or pouring product.[11]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[8]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[8][12]

-

Security: The storage area should be secure and accessible only to authorized personnel.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

| Incident | Immediate Action |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Call a poison center or doctor immediately.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][12] |

| Spill | Evacuate personnel to a safe area. Remove all ignition sources.[11] For small spills, use absorbent materials like sand or vermiculite to contain the spill.[10] Collect the absorbed material into a suitable, labeled, and closed container for disposal.[11] Prevent the product from entering drains.[2] |

Disposal Considerations

Dispose of the contents and container to an approved waste disposal plant.[2] Contaminated packaging should be disposed of as unused product.[2] Do not allow the product to enter drains.[2]

Experimental Protocols and Workflows

The following diagrams illustrate standardized workflows for handling hazardous chemical compounds like 2-Bromo-6-fluoro-4-methylpyridine.

Caption: General workflow for safely handling hazardous chemicals in a laboratory setting.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-溴-6-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Bromo-6-fluoropyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Bromo-6-fluoro-4-methylpyridine, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. pentachemicals.eu [pentachemicals.eu]

Spectroscopic Data for 2-Bromo-6-fluoro-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-6-fluoro-4-methylpyridine. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analytical work. This guide is intended to be a valuable resource for scientists and professionals involved in drug development and organic synthesis who require a thorough understanding of the structural characterization of this compound.

Introduction

2-Bromo-6-fluoro-4-methylpyridine is a halogenated pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile building block in the synthesis of more complex molecules. Accurate structural elucidation through spectroscopic methods is paramount for its application in any field. This guide summarizes the expected spectroscopic characteristics of 2-Bromo-6-fluoro-4-methylpyridine and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-6-fluoro-4-methylpyridine. These predictions are derived from computational modeling and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.1 - 7.3 | Doublet | H-3 |

| ~ 6.9 - 7.1 | Doublet | H-5 |

| ~ 2.3 - 2.5 | Singlet | -CH₃ |

Note: The aromatic protons are expected to show coupling to the fluorine atom, resulting in doublet signals.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 (d, ¹JCF ≈ 240 Hz) | C-6 |

| ~ 145 - 150 (d) | C-2 |

| ~ 148 - 152 | C-4 |

| ~ 120 - 125 (d) | C-5 |

| ~ 110 - 115 (d) | C-3 |

| ~ 17 - 20 | -CH₃ |

Note: Carbons in proximity to the fluorine atom are expected to exhibit splitting (doublets, d) with characteristic coupling constants (J).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600 - 1550 | Strong | C=C and C=N stretching (pyridine ring) |

| 1470 - 1430 | Medium | C-H bend (aliphatic) |

| 1250 - 1200 | Strong | C-F stretch |

| 1100 - 1000 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 190/192 | ~100 / ~98 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 111 | Moderate | [M - Br]⁺ |

| 96 | Moderate | [M - Br - CH₃]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the carbon-hydrogen framework.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-6-fluoro-4-methylpyridine in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Transfer the sample solution to a 5 mm NMR tube.

-

Insert the tube into the spectrometer probe.

-

Tune and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare a thin film of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Data Acquisition:

-

Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine should be confirmed.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Bromo-6-fluoro-4-methylpyridine.

Caption: Workflow for the Spectroscopic Analysis of 2-Bromo-6-fluoro-4-methylpyridine.

Conclusion

An In-depth Technical Guide to 2-Bromo-6-fluoro-4-methylpyridine: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluoro-4-methylpyridine, a halogenated pyridine derivative, is a key building block in modern medicinal chemistry. Its unique substitution pattern offers multiple reaction sites, making it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and significant role in drug discovery, particularly in the development of kinase inhibitors for oncology. Detailed experimental protocols for its synthesis and key coupling reactions are presented, alongside a summary of its chemical and physical properties.

Introduction

Substituted pyridines are a prominent class of heterocycles in pharmaceutical and agrochemical research. The introduction of bromine and fluorine atoms onto the pyridine ring, as seen in 2-Bromo-6-fluoro-4-methylpyridine, imparts distinct chemical properties that are highly advantageous for organic synthesis. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom can enhance metabolic stability, binding affinity, and cell permeability of the final drug candidates. This guide focuses on the practical aspects of utilizing 2-Bromo-6-fluoro-4-methylpyridine as a strategic intermediate in the synthesis of novel bioactive compounds.

Physicochemical Properties and Commercial Availability

2-Bromo-6-fluoro-4-methylpyridine is a colorless to light yellow liquid. It is sparingly soluble in water but shows good solubility in common organic solvents.

Table 1: Physicochemical Properties of 2-Bromo-6-fluoro-4-methylpyridine

| Property | Value |

| CAS Number | 180608-37-1 |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not reported |

| Density | Not reported |

| Solubility | Slightly soluble in water |

Commercial Suppliers

2-Bromo-6-fluoro-4-methylpyridine is commercially available from several chemical suppliers, typically at a purity of 98% or higher. Researchers can source this compound from the following vendors, among others:

Table 2: Commercial Suppliers of 2-Bromo-6-fluoro-4-methylpyridine

| Supplier | Purity | Available Quantities |

| Thermo Scientific Alfa Aesar | 98% | Gram-scale |

| Sigma-Aldrich | 98% | Gram-scale |

| Combi-Blocks | >97% | Gram to multi-gram scale |

| Fluorochem | 97% | Gram to multi-gram scale |

| AstaTech | >98% | Gram to multi-gram scale |

Synthesis of 2-Bromo-6-fluoro-4-methylpyridine

A plausible and efficient method for the synthesis of 2-Bromo-6-fluoro-4-methylpyridine is through a Sandmeyer-type reaction, starting from the commercially available 2-amino-6-fluoro-4-methylpyridine. This two-step process involves the diazotization of the amino group followed by a copper-catalyzed bromination.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Step 1: Diazotization of 2-amino-6-fluoro-4-methylpyridine

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

To the flask, add 2-amino-6-fluoro-4-methylpyridine (1.0 equivalent).

-

Cool the flask to 0-5 °C using an ice-salt bath.

-

Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (3.0 equivalents) while maintaining the temperature below 10 °C.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The diazonium salt solution should be used immediately in the next step.

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in 48% aqueous HBr.

-

Cool the CuBr solution in an ice bath.

-

Slowly add the freshly prepared cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Heat the mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain pure 2-Bromo-6-fluoro-4-methylpyridine.

Caption: Synthetic pathway for 2-Bromo-6-fluoro-4-methylpyridine.

Reactivity and Key Applications in Organic Synthesis

The primary utility of 2-Bromo-6-fluoro-4-methylpyridine in drug discovery lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C2-bromo position. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are the most prominent examples.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and heteroaryl-aryl compounds. 2-Bromo-6-fluoro-4-methylpyridine readily participates in these reactions with a variety of boronic acids and esters.

Table 3: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 2-Bromopyridine Analogues

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 90-98 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 75-85 |

| 4-Fluorophenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 80-90 |

4.1.1. General Experimental Protocol for Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine 2-Bromo-6-fluoro-4-methylpyridine (1.0 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines and heteroarylamines. 2-Bromo-6-fluoro-4-methylpyridine is an excellent substrate for this reaction.

Table 4: Representative Conditions and Yields for Buchwald-Hartwig Amination of 2-Bromopyridine Analogues

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 80-90 |

| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 85-95 |

| Benzylamine | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 100 | 75-85 |

| n-Butylamine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 80 | 80-90 |

4.2.1. General Experimental Protocol for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.4 equivalents) to a dry Schlenk tube.

-

Add the solvent (e.g., toluene, ~0.2 M), followed by 2-Bromo-6-fluoro-4-methylpyridine (1.0 equivalent) and the amine (1.2 equivalents).

-

Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling, carefully quench the reaction with water or saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Role in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are privileged scaffolds in drug discovery due to their ability to form key interactions with biological targets and their favorable physicochemical properties. 2-Bromo-6-fluoro-4-methylpyridine serves as a versatile starting material for the synthesis of libraries of compounds for screening against various therapeutic targets.

Kinase Inhibitors in Oncology

A significant application of 2-Bromo-6-fluoro-4-methylpyridine is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. By utilizing the reactivity of the C-Br bond, medicinal chemists can introduce a variety of aryl and heteroaryl moieties that can effectively target the ATP-binding site of specific kinases.

One such kinase of interest is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Overexpression of PLK4 is observed in several cancers and is associated with chromosomal instability and tumor progression. The 2-aminopyridine scaffold, readily accessible from 2-Bromo-6-fluoro-4-methylpyridine via Buchwald-Hartwig amination, is a common core structure in many kinase inhibitors.

Caption: Role of PLK4 in tumorigenesis and its inhibition.

Conclusion

2-Bromo-6-fluoro-4-methylpyridine is a commercially available and highly valuable building block for researchers in drug discovery and medicinal chemistry. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of a diverse range of substituted pyridine derivatives. The resulting compounds, especially those with an amino or aryl substituent at the 2-position, are promising candidates for the development of novel therapeutics, most notably as kinase inhibitors in the field of oncology. The detailed synthetic protocols and reaction conditions provided in this guide serve as a practical resource for the effective utilization of this important chemical intermediate.

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Bromo-6-fluoro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals. 2-Bromo-6-fluoro-4-methylpyridine is a valuable building block for the synthesis of novel 2-aryl-6-fluoro-4-methylpyridine derivatives. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compounds, making this an attractive starting material for drug discovery programs.

These application notes provide a comprehensive guide to utilizing 2-Bromo-6-fluoro-4-methylpyridine in Suzuki cross-coupling reactions, including recommended starting conditions, a detailed experimental protocol, and a discussion of the factors influencing reaction outcomes.

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1] Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields.

Data Presentation: Representative Suzuki Coupling Reactions

While extensive data for the Suzuki coupling of 2-Bromo-6-fluoro-4-methylpyridine is not widely published in a single source, the following tables summarize typical reaction conditions and expected yields based on reactions with structurally similar substrates. These data provide a strong starting point for reaction optimization.

Table 1: Influence of Boronic Acid on Suzuki Coupling with 2-Bromo-pyridines

| Boronic Acid Partner | Product Structure | Expected Yield (%) | Notes |

| Phenylboronic Acid | 6-fluoro-4-methyl-2-phenylpyridine | ~81 | Based on an optimized reaction with 2-Bromo-4-methylpyridine.[2] |

| 4-Methoxyphenylboronic Acid | 2-(4-methoxyphenyl)-6-fluoro-4-methylpyridine | ~92 | Reported for the coupling with the structurally similar 2-Bromo-4-fluoro-5-methylpyridine, indicating excellent potential for high yields with electron-rich partners.[2] |

| 4-Chlorophenylboronic Acid | 2-(4-chlorophenyl)-6-fluoro-4-methylpyridine | ~80 | Representative yield for an electron-deficient partner with a similar aryl bromide.[2] |

| 3-Thienylboronic Acid | 6-fluoro-4-methyl-2-(thiophen-3-yl)pyridine | ~73 | Representative yield for a heteroaromatic partner with a similar aryl bromide.[2] |

Table 2: Common Conditions for Suzuki Coupling of 2-Bromo-pyridines

| Catalyst / Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield Range |

| Pd(dppf)Cl₂ (1-5) | dppf | K₂CO₃ (2.0-3.0) | 1,4-Dioxane/Water | 80-120 | Good to High |

| Pd(PPh₃)₄ (1-5) | PPh₃ | K₃PO₄ (2.0-3.0) | Toluene/Water | 80-110 | Moderate to High |

| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Cs₂CO₃ (2.0-3.0) | 1,4-Dioxane | 80-110 | High to Excellent |

| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Na₂CO₃ (2.0-3.0) | DMF | 100-120 | Moderate to High |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-fluoro-4-methylpyridine with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and scales.

Materials:

-

2-Bromo-6-fluoro-4-methylpyridine (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-Bromo-6-fluoro-4-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-Bromo-6-fluoro-4-methylpyridine.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-6-fluoro-4-methylpyridine product.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: General Experimental Workflow

Caption: A general workflow for the Suzuki cross-coupling experiment.

Application in Drug Discovery: p38 MAP Kinase Inhibition

The 2-arylpyridine scaffold is a key component in many kinase inhibitors. For instance, inhibitors of p38 MAP kinase have shown therapeutic potential in treating autoimmune diseases by blocking the production of inflammatory cytokines like IL-1β and TNFα.[3] The synthesis of novel 2-aryl-6-fluoro-4-methylpyridine derivatives via Suzuki coupling provides a route to new potential p38 MAP kinase inhibitors.

Diagram 3: Simplified p38 MAP Kinase Signaling Pathway

Caption: Inhibition of the p38 MAPK pathway by a potential 2-arylpyridine.

Troubleshooting and Optimization

Low yields in the Suzuki coupling of 2-bromo-pyridines can often be attributed to catalyst deactivation by the pyridine nitrogen, inefficient transmetalation, or protodeboronation of the boronic acid.[4]

-

Catalyst Deactivation: The use of bulky, electron-rich phosphine ligands such as SPhos can mitigate this issue by sterically shielding the palladium center.[4]

-

Inefficient Transmetalation: This can be slow for electron-deficient heteroaryl compounds. A stronger base like K₃PO₄ or Cs₂CO₃ can be effective.

-

Protodeboronation: This side reaction is more common with aqueous bases. Using more stable boronic esters (e.g., pinacol esters) can help prevent this.[4]

-